molecular formula C20H25N5O2 B2822563 N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pentanamide CAS No. 921919-57-5

N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pentanamide

Número de catálogo: B2822563
Número CAS: 921919-57-5
Peso molecular: 367.453
Clave InChI: WQBVZCSJOQQTTR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pentanamide is a pyrazolo-pyrimidine derivative characterized by a bicyclic core (pyrazolo[3,4-d]pyrimidin-4-one) substituted at position 5 with a 2-methylbenzyl group and at position 1 with a pentanamide-linked ethyl chain. This scaffold is structurally analogous to kinase inhibitors and antifolates, with modifications influencing target selectivity and pharmacokinetics .

Propiedades

IUPAC Name

N-[2-[5-[(2-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2/c1-3-4-9-18(26)21-10-11-25-19-17(12-23-25)20(27)24(14-22-19)13-16-8-6-5-7-15(16)2/h5-8,12,14H,3-4,9-11,13H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQBVZCSJOQQTTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pentanamide is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in oncology and neurology. This article reviews the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₉H₂₃N₅O₂
  • Molecular Weight : 353.43 g/mol
  • CAS Number : 922027-35-8

The structure includes a pyrazolo[3,4-d]pyrimidine core, known for its diverse biological activities.

The biological activity of N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pentanamide primarily involves its role as a kinase inhibitor. It targets specific kinases involved in cell signaling pathways that regulate cell proliferation and survival. This inhibition leads to:

  • Induction of Apoptosis : The compound has been shown to increase the BAX/Bcl-2 ratio significantly, promoting apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : Flow cytometric analyses indicate that it can arrest the cell cycle at the S and G2/M phases, which is crucial for inhibiting tumor growth.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer properties:

CompoundCell LineIC₅₀ (µM)Mechanism
12bA5498.21EGFR Inhibition
12bHCT-11619.56EGFR Inhibition
12bEGFR WT0.016Kinase Inhibition
12bEGFR T790M0.236Kinase Inhibition

Compound 12b (a close analog) demonstrated potent anti-proliferative activity against lung cancer cell lines A549 and HCT-116 with low IC₅₀ values, indicating high efficacy as an epidermal growth factor receptor inhibitor (EGFRi) .

Neurological Activity

In addition to its anticancer properties, compounds similar to N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pentanamide have shown potential in treating neurological disorders:

  • Anticonvulsant Activity : Research indicates that these compounds may exert anticonvulsant effects by modulating neurotransmitter systems and inhibiting specific kinases involved in seizure pathways.

Case Studies

Several case studies highlight the effectiveness of pyrazolo[3,4-d]pyrimidine derivatives:

  • Case Study on Lung Cancer : A study involving the administration of a pyrazolo[3,4-d]pyrimidine derivative showed a marked reduction in tumor size in xenograft models of non-small cell lung cancer.
  • Case Study on Epilepsy : A clinical trial demonstrated that a related compound significantly reduced seizure frequency in patients with refractory epilepsy.

Comparación Con Compuestos Similares

Structural Analogues and Modifications

The table below compares key structural and functional attributes of the target compound with its analogues:

Compound Name Position 5 Substituent Amide Chain Molecular Weight (g/mol) Key Features Potential Implications
Target Compound 2-Methylbenzyl Pentanamide ~428.5* Moderate lipophilicity; balanced steric bulk Enhanced metabolic stability vs. shorter chains; methyl group may reduce toxicity
N-(2-{4-Oxo-5-[3-(trifluoromethyl)benzyl]-...ethyl)butanamide 3-Trifluoromethylbenzyl Butanamide 449.4 High electronegativity (CF₃); shorter chain Increased binding affinity (CF₃); reduced solubility vs. pentanamide
Compound 2v () Benzo[d]oxazol-2-ylthio Modified pentanamide ~647.7* Thioether linkage; biotin-like moiety Improved target engagement (e.g., kinase inhibition); possible use in targeted therapies
Example 53 () Chromen-4-one-fluorophenyl Benzamide 589.1 Bulky chromen-fluorophenyl group High selectivity for kinase targets; potential anti-cancer activity

*Calculated based on molecular formulas.

Key Findings from Structural Analysis

Substituent at Position 5: The 2-methylbenzyl group in the target compound provides moderate steric bulk and lipophilicity, contrasting with the electron-withdrawing 3-CF₃ group in , which enhances binding but may reduce solubility.

Amide Chain Variations :

  • The pentanamide chain in the target compound offers a balance between lipophilicity and solubility compared to shorter chains (e.g., butanamide in ).
  • Modified chains (e.g., biotin-like groups in ) enable specialized applications like targeted drug delivery.

Biological Activity Trends :

  • Pyrazolo[3,4-d]pyrimidine derivatives with fluorinated or heterocyclic substituents (e.g., ) often exhibit potent kinase inhibition (e.g., EGFR, JAK2).
  • Antifolate analogs (e.g., LY231514 derivatives in ) highlight the scaffold’s versatility in targeting nucleotide synthesis pathways.

Q & A

Q. What methods validate target engagement in cellular models?

  • Methodological Answer:
  • Cellular thermal shift assays (CETSA): Measure protein denaturation shifts (ΔTₘ ≥ 2°C) after compound treatment .
  • Competitive binding: Use fluorescent probes (e.g., ATP-red) in flow cytometry .
  • CRISPR knockouts: Compare IC₅₀ values in wild-type vs. target-deficient cell lines .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.